N-(2-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with methoxyphenyl and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxyphenyl and Methylphenyl Groups: The methoxyphenyl and methylphenyl groups are introduced via substitution reactions. These reactions often require the use of reagents such as methoxybenzyl chloride and methylbenzyl chloride.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial production also emphasizes scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl and carboxamide groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, including its role as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of N-[(2-METHOXYPHENYL)METHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H28N2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17-7-3-4-9-20(17)16-29(26,27)24-13-11-18(12-14-24)22(25)23-15-19-8-5-6-10-21(19)28-2/h3-10,18H,11-16H2,1-2H3,(H,23,25) |
InChI Key |
PQQSFUFGBBQZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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